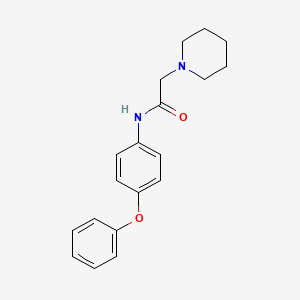
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a phenoxyphenyl group and a piperidinylacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 4-phenoxyaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 4-phenoxyaniline with acetic anhydride to form an intermediate.
Step 2: Introducing piperidine to the intermediate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenoxyphenyl ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide
- N-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(15-21-13-5-2-6-14-21)20-16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) |
InChI Key |
PHMJRIZGHFBHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















